molecular formula C19H27N3O3 B5869214 N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B5869214
M. Wt: 345.4 g/mol
InChI Key: JDVRRKBHQWPYDN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound is characterized by its unique chemical structure, which includes an acetylamino group, a dimethylpropanoyl group, and a piperidine ring.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-13(23)20-15-5-7-16(8-6-15)21-17(24)14-9-11-22(12-10-14)18(25)19(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVRRKBHQWPYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Acetylation: Introduction of the acetylamino group to the phenyl ring.

    Formation of the Piperidine Ring: Cyclization reactions to form the piperidine ring.

    Attachment of the Dimethylpropanoyl Group: Introduction of the dimethylpropanoyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reference compound in the study of fentanyl analogs and their chemical properties.

    Biology: Investigated for its interactions with biological systems, particularly opioid receptors.

    Medicine: Explored for its potential use in pain management and anesthesia.

    Industry: Utilized in the development of new synthetic opioids and related compounds.

Mechanism of Action

The compound exerts its effects by binding to opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptor, which is primarily responsible for the compound’s analgesic effects. The pathways involved include the modulation of neurotransmitter release and the activation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure but different functional groups.

    Carfentanil: Another fentanyl analog with a methyl-carboxylate moiety at the 4-position of the piperidine ring.

    Sufentanil: A fentanyl analog with a thiofuran ring, making it more potent than fentanyl.

Uniqueness

N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its structure allows for specific interactions with opioid receptors, making it a valuable compound for research and potential therapeutic applications.

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